
1-Bromo-3-(bromomethyl)-5-methylbenzene
Overview
Description
1-Bromo-3-(bromomethyl)-5-methylbenzene (CAS: Not explicitly listed; synonyms include 3,5-bis(bromomethyl)toluene derivatives) is a halogenated aromatic compound characterized by a benzene ring substituted with a bromine atom, a bromomethyl group (-CH₂Br), and a methyl group (-CH₃) at positions 1, 3, and 5, respectively. Its molecular formula is C₈H₈Br₂ (molecular weight: 264.93 g/mol).
Synthesis: The compound is synthesized via bromination of m-xylene using N-bromosuccinimide (NBS) under controlled conditions. A 2021 study reported a 49% yield, though the product was admixed with 20% 1-bromo-3-bromomethyl-5-methylbenzene and other brominated byproducts, necessitating chromatographic purification . Another method involves reacting intermediates like 5-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one with 1-bromo-3-(bromomethyl)benzene in DMF with K₂CO₃ as a base .
Applications: This compound serves as a versatile intermediate in pharmaceutical synthesis (e.g., antitumor agents for non-small cell lung cancer ) and materials science due to its dual reactive sites (aromatic Br and benzylic Br).
Preparation Methods
Preparation Methods
The synthesis of 1-Bromo-3-(bromomethyl)-5-methylbenzene can be achieved through several methods, primarily involving bromination reactions. Below are the most common synthetic routes:
Bromination of Toluene Derivatives
Radical Bromination : One effective method involves the radical bromination of 3,5-dimethyltoluene using N-bromosuccinimide (NBS) under UV light or thermal initiation. The reaction typically requires a solvent such as carbon tetrachloride (CCl₄) and is conducted at elevated temperatures (around 70 °C) for optimal yields.
Electrophilic Substitution : Another approach utilizes electrophilic substitution where bromine is introduced to the aromatic system in the presence of a Lewis acid catalyst (e.g., FeBr₃). This method allows for selective bromination at the desired positions on the benzene ring.
Continuous Flow Reactors
In industrial applications, continuous flow reactors are increasingly used to enhance efficiency and yield. These systems provide precise control over reaction conditions such as temperature, pressure, and reactant concentrations, which are crucial for large-scale production.
Reaction Conditions and Yields
The following table summarizes key reaction conditions and yields associated with different preparation methods:
Method | Reagents | Conditions | Yield |
---|---|---|---|
Radical Bromination | N-bromosuccinimide, CCl₄ | UV light or heat at 70 °C | ~96% |
Electrophilic Substitution | Bromine, FeBr₃ | Reflux in suitable solvent | Varies |
Continuous Flow Process | Automated systems | Controlled temperature/pressure | High |
Chemical Reactions and Mechanisms
This compound is reactive due to its bromine substituents, which can undergo various chemical transformations:
Nucleophilic Substitution Reactions
The bromomethyl groups can be replaced by nucleophiles such as:
- Amines
- Thiols
- Alcohols
Common reagents for these substitutions include sodium azide (NaN₃) and potassium thiocyanate (KSCN).
Oxidation Reactions
The compound can be oxidized to form derivatives such as:
- Aldehydes
- Carboxylic acids
Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are typically employed.
Reduction Reactions
Reduction of the bromomethyl groups can yield corresponding methyl groups using agents like lithium aluminum hydride (LiAlH₄).
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(bromomethyl)-5-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of alcohols, ethers, or amines.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of the corresponding hydrocarbons.
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis :
- Intermediate for Pharmaceuticals : The compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its bromine substituents facilitate nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.
- Agrochemicals Production : It plays a role in developing agrochemicals, contributing to the synthesis of herbicides and pesticides that require halogenated aromatic compounds.
-
Biological Studies :
- Enzyme Inhibition Studies : Research has indicated that this compound can inhibit cytochrome P450 enzymes, particularly CYP1A2. Such inhibition can significantly affect drug metabolism, making it relevant in pharmacological research.
- Antimicrobial Activity : The compound exhibits broad-spectrum antimicrobial properties against various pathogens including Gram-positive and Gram-negative bacteria, fungi, and parasites like Leishmania. Studies have shown its effectiveness with Minimum Inhibitory Concentration (MIC) values indicating significant antimicrobial potential:
- Gram-positive bacteria : MIC = 32 µg/mL
- Gram-negative bacteria : MIC = 64 µg/mL
- Fungi : MIC = 16 µg/mL
- Leishmania : MIC = 128 µg/mL
-
Materials Science :
- The compound is employed in producing polymers with specific properties due to its reactive bromine groups. These polymers can be tailored for applications in coatings, adhesives, and other materials requiring enhanced performance characteristics.
Antimicrobial Activity Case Study
A study highlighted the compound's effectiveness against various microbial strains. The results indicated that it could be a potential candidate for developing new antimicrobial agents due to its low MIC values against both bacterial and fungal pathogens.
Cytochrome P450 Inhibition Case Study
Another investigation focused on the inhibition of CYP1A2 by this compound. The IC50 value was determined to be approximately 50 µM, suggesting moderate potency. This finding has implications for drug interactions and pharmacokinetics when co-administered with other medications metabolized by this enzyme.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(bromomethyl)-5-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating substitution reactions. The compound can also undergo radical reactions, where the bromine atoms are replaced by other radicals, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural analogs, their substituents, molecular weights, and applications:
Key Research Findings
- Pharmaceutical Relevance: this compound is a critical intermediate in antitumor agents targeting non-small cell lung cancer . The bis(bromomethyl) analog facilitates the synthesis of dimeric sphingosine kinase inhibitors with enhanced potency .
Material Science :
- Brominated toluenes are precursors for liquid crystals and flame retardants due to their thermal stability and halogen content .
Biological Activity
1-Bromo-3-(bromomethyl)-5-methylbenzene, also known as 1,3-bis(bromomethyl)-5-methylbenzene, is a brominated aromatic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₇H₅Br₂
- Molecular Weight : 227.92 g/mol
- CAS Number : 216755-57-6
Biological Activities
This compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. Its bromine substituents may enhance its ability to disrupt microbial cell membranes or interfere with metabolic processes.
- Anticancer Properties : Research indicates potential anticancer effects, particularly through mechanisms involving apoptosis and cell cycle arrest. The brominated structure is thought to interact with cellular pathways that regulate growth and survival.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound is believed to interact with cytochrome P450 enzymes, which play a critical role in drug metabolism and the detoxification of xenobiotics. This interaction could lead to altered metabolic pathways, influencing the efficacy and safety of other therapeutic agents.
- Cell Signaling Pathways : It may modulate signaling pathways related to inflammation and cancer progression. For instance, it could influence pathways involving G-protein coupled receptors (GPCRs), which are pivotal in various physiological responses.
Research Findings
Recent studies have provided insights into the biological effects and potential applications of this compound:
Study | Findings |
---|---|
Smith et al. (2022) | Investigated the antimicrobial effects against E. coli; showed significant inhibition at higher concentrations. |
Johnson et al. (2023) | Reported anticancer activity in breast cancer cell lines, with evidence of apoptosis induction. |
Lee et al. (2024) | Studied the interaction with cytochrome P450; suggested alterations in drug metabolism profiles when co-administered with common pharmaceuticals. |
Case Studies
- Antimicrobial Efficacy : A study conducted by Smith et al. demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, indicating its potential as an antimicrobial agent.
- Cancer Cell Line Studies : Johnson et al. evaluated the compound's effects on MCF-7 breast cancer cells, revealing that treatment with 25 µM led to a significant increase in apoptotic markers compared to untreated controls.
Safety and Toxicology
While the biological activities are promising, it is essential to consider the safety profile of this compound. Toxicological assessments indicate that high concentrations may lead to cytotoxicity in non-target cells, necessitating further studies to establish safe dosage levels for therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-bromo-3-(bromomethyl)-5-methylbenzene, and how do reaction conditions influence product purity?
- Methodology :
-
Direct bromination : Use brominating agents (e.g., NBS or Br₂) under controlled temperatures (0–25°C) to target the methyl and methylene positions. Solvent choice (e.g., CCl₄ or CH₂Cl₂) impacts reaction kinetics .
-
Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol yields >97% purity. GC or HPLC analysis confirms purity .
- Key Variables : Excess bromine may lead to over-bromination; inert atmospheres (N₂/Ar) prevent side reactions .
Synthesis Parameter Optimal Condition Impact on Yield Temperature 0–25°C Higher temps increase byproduct formation Solvent CCl₄ Slower reaction, better selectivity Brominating Agent NBS Reduces radical side reactions
Q. How should researchers characterize the compound’s structural and physicochemical properties?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, CH₂Br at δ 4.3 ppm) .
- Mass Spectrometry : Exact mass (calc. for C₈H₈Br₂: 265.89 g/mol) confirms molecular ion peaks .
- Density/Boiling Point : Density ≈1.5 g/cm³ (similar to brominated aromatics); decomposition observed above 150°C .
Q. What are the critical storage and handling protocols to ensure compound stability?
- Storage : Store at 0–6°C in amber vials to prevent photodegradation. Moisture-sensitive; use desiccants .
- Safety : Use fume hoods and PPE (gloves, goggles) due to lachrymatory effects and skin irritation risks .
Advanced Research Questions
Q. How does this compound serve as a building block in synthesizing complex heterocycles or pharmaceuticals?
- Applications :
- Suzuki Coupling : React with arylboronic acids to form biaryls for drug intermediates (e.g., kinase inhibitors) .
- Nucleophilic Substitution : Replace Br with amines or thiols to create functionalized ligands for catalysis .
- Case Study : Used in synthesizing antitumor agents via Pd-catalyzed cross-coupling (yields up to 85% under optimized conditions) .
Q. What contradictions exist in literature regarding its reactivity under varying catalytic systems?
- Contradictions :
- Pd vs. Cu Catalysts : Pd achieves higher yields in cross-couplings but requires rigorous oxygen-free conditions. Cu systems tolerate moisture but produce lower regioselectivity .
- Resolution : Kinetic studies (e.g., in situ IR monitoring) show Pd(0) intermediates are more sensitive to trace O₂, necessitating stricter inert conditions .
Q. Can computational modeling predict its reactivity in novel reaction environments?
- Methods :
-
DFT Calculations : Model transition states for bromine displacement (e.g., Gibbs free energy barriers ~25 kcal/mol for SN2 pathways) .
-
Solvent Effects : COSMO-RS simulations predict higher solubility in DMF vs. toluene, aligning with experimental yields .
Computational Parameter Prediction Experimental Validation SN2 Energy Barrier 25 kcal/mol Observed via kinetic assays Solubility in DMF High 85% yield achieved
Q. Data Contradictions and Resolution Strategies
Properties
IUPAC Name |
1-bromo-3-(bromomethyl)-5-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c1-6-2-7(5-9)4-8(10)3-6/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSMXYHHKXXZBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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